molecular formula C15H14ClN3O B12800009 8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-92-3

8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12800009
CAS No.: 133626-92-3
M. Wt: 287.74 g/mol
InChI Key: FQLNOSMPZRXCRO-UHFFFAOYSA-N
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Description

8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a chemical compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core with chloro, ethyl, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido-benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine core.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one
  • 7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one
  • 6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Uniqueness

8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chloro, ethyl, and methyl groups influences its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

133626-92-3

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

8-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14ClN3O/c1-3-19-12-7-6-10(16)9-13(12)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3

InChI Key

FQLNOSMPZRXCRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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